K-604 -

K-604

Catalog Number: EVT-1577943
CAS Number:
Molecular Formula: C23H30N6OS3
Molecular Weight: 502.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

K-604 is a selective inhibitor of acyl-CoA:cholesterol acyltransferase 1, commonly referred to as ACAT-1. This compound plays a significant role in cholesterol metabolism by inhibiting the conversion of free cholesterol into cholesteryl esters, which are stored in lipid droplets within cells. K-604 has garnered attention for its potential therapeutic applications in treating atherosclerosis and other cholesterol-related disorders.

Source

K-604 was developed through synthetic organic chemistry techniques. Its synthesis involves several key reagents and conditions that facilitate the formation of the desired molecular structure. The compound has been characterized in various studies for its biochemical properties and therapeutic potential.

Classification

K-604 falls under the category of pharmacological agents specifically targeting cholesterol metabolism. It is classified as a small molecule inhibitor due to its ability to selectively inhibit the activity of ACAT-1, impacting lipid metabolism and cellular cholesterol levels.

Synthesis Analysis

Methods

The synthesis of K-604 typically involves a multi-step process that includes nucleophilic substitution reactions. One reported method utilizes a three-component reaction involving 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride as the ethyl piperazine source, disulfides as thiol sources, and trimethylsilyl cyanide as the cyanide source, all conducted in ethanol as the solvent.

Technical Details

In one synthesis approach, diphenyl disulfide is reacted with other reagents under controlled conditions (e.g., temperature and time) to yield K-604 in high purity and yield. The reaction conditions are optimized to ensure maximum efficiency while minimizing side reactions, allowing for scalable production suitable for further research and development.

Molecular Structure Analysis

Structure

K-604 has a complex molecular structure characterized by its specific arrangement of atoms that contributes to its biological activity. The structure includes functional groups that are crucial for its interaction with ACAT-1.

Data

The molecular formula of K-604 is C20H24N2S, with a molecular weight of approximately 336.48 g/mol. The compound's structural features have been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, confirming its identity and purity.

Chemical Reactions Analysis

Reactions

K-604 primarily acts through competitive inhibition of ACAT-1, leading to altered cholesterol metabolism within cells. The inhibition results in decreased formation of cholesteryl esters from free cholesterol.

Technical Details

Experimental studies have demonstrated that K-604 can effectively reduce macrophage-derived foam cell formation in vitro and in vivo models. This reduction is significant in the context of atherosclerosis, where foam cells contribute to plaque development.

Mechanism of Action

Process

The mechanism by which K-604 exerts its effects involves binding to the active site of ACAT-1, preventing the enzyme from catalyzing the esterification of cholesterol. This action disrupts normal lipid metabolism, leading to decreased foam cell formation and altered plaque composition in atherosclerotic lesions.

Data

Studies indicate that treatment with K-604 results in increased collagen production within plaques without significantly affecting plasma cholesterol levels, suggesting a potential therapeutic benefit in stabilizing atherosclerotic plaques.

Physical and Chemical Properties Analysis

Physical Properties

K-604 is typically presented as a solid at room temperature, with solubility characteristics that can vary depending on the solvent used. Its solubility has been examined in various aqueous solutions to determine optimal conditions for biological assays.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may require specific handling procedures due to its reactivity with certain functional groups. Its chemical properties are crucial for understanding its interactions within biological systems.

Applications

K-604 has significant scientific applications, particularly in cardiovascular research. Its role as an ACAT-1 inhibitor makes it a candidate for developing therapies aimed at managing hypercholesterolemia and preventing the progression of atherosclerosis. Research continues to explore its efficacy in various preclinical models, assessing both safety and therapeutic potential in human applications.

Introduction to K-604 and ACAT1 Inhibition

Biochemical Role of Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT1/SOAT1) in Lipid Metabolism

Acyl-CoA:cholesterol acyltransferase-1 (ACAT1), also termed sterol O-acyltransferase 1 (SOAT1), is an endoplasmic reticulum (ER)-resident enzyme integral to intracellular cholesterol homeostasis. It catalyzes the esterification of free cholesterol (FC) into cholesteryl esters (CE) using fatty acyl-CoA as a co-substrate, facilitating cytoplasmic lipid droplet storage [3] [4] [9]. This enzymatic activity is critical in tissues with high metabolic demands, such as macrophages, liver, and adrenal glands, where ACAT1 prevents FC-induced cytotoxicity by sequestering excess cholesterol [3] [7]. ACAT1 operates as a homotetramer with allosteric activation by cholesterol and exhibits sigmoidal kinetics, indicating cooperative binding at sterol substrate and activator sites [4]. Unlike ACAT2 (which primarily mediates dietary cholesterol absorption), ACAT1 is ubiquitously expressed, with its gene (SOAT1) located on human chromosomes 1 and 7 under distinct promoters [4].

In macrophages, ACAT1-driven CE formation is a hallmark of foam cell development during atherosclerosis. When modified lipoproteins (e.g., oxidized LDL) are internalized via scavenger receptors, liberated cholesterol activates ACAT1 for esterification. Dysregulation of this process leads to pathological CE accumulation, impairing cholesterol efflux mechanisms mediated by transporters like ABCA1 [7] [10]. Notably, ACAT1 deficiency in mouse models increases cholesterol synthesis by 134% and upregulates SREBP-1a, reflecting disrupted cholesterol sensing and trafficking [7].

Table 1: Key Characteristics of ACAT1 in Lipid Metabolism

PropertyDescriptionFunctional Implication
Catalytic ActivityEsterifies cholesterol using acyl-CoAConverts toxic free cholesterol to storage-friendly cholesteryl esters
Substrate SpecificityPreferentially utilizes cholesterol; promiscuous toward sterols with 3β-OH configuration after activationBroad sterol metabolism capacity
Tissue DistributionUbiquitous; high expression in macrophages, liver, adrenal glandsCentral role in systemic and cellular cholesterol balance
RegulationAllosteric activation by cholesterol; not SREBP-dependentRapid response to cholesterol flux independent of transcriptional control
Pathological RoleFoam cell formation in atherosclerosis; CE accumulation in Alzheimer’s disease and cancerTherapeutic target for multiple diseases

Historical Development of ACAT Inhibitors and the Emergence of K-604

Early ACAT inhibitors like avasimibe (CI-1011) and pactimibe (CS-505) exhibited dual inhibition of ACAT1 and ACAT2 but had limited clinical success due to modest potency (IC₅₀ >3 µM) and off-target effects [4] [6] [10]. The discovery of isoenzyme-specific inhibitors emerged as a strategy to circumvent toxicity associated with pan-ACAT blockade. K-604, developed by Kowa Company Ltd., represented a breakthrough as the first highly selective ACAT1 inhibitor. Biochemical characterization revealed a 229-fold selectivity for ACAT1 (IC₅₀ = 0.45 µM) over ACAT2 (IC₅₀ = 102.85 µM) [1] [10]. Kinetic analysis confirmed competitive inhibition with respect to oleoyl-CoA, with a Kᵢ value of 0.378 µM [1].

K-604’s molecular design leverages its binding affinity for the ACAT1 active site, localized within transmembrane domain 7 (TMD7), where residues His460 and Phe453 facilitate substrate recognition [4]. Unlike nonselective inhibitors, K-604 at low doses (≥1 mg/kg) reduced atherosclerotic lesions in fat-fed hamsters without altering plasma cholesterol levels, underscoring its vascular-specific effects [1] [10]. Its emergence coincided with renewed interest in ACAT1 as a target for non-cardiovascular conditions, including Alzheimer’s disease and viral infections, where selective inhibition showed dual benefits in reducing CE accumulation and enhancing immune responses [6] [8] [9].

Table 2: Evolution of ACAT Inhibitors Leading to K-604

CompoundACAT1 IC₅₀ACAT2 IC₅₀Selectivity (ACAT1:ACAT2)Clinical StageKey Limitations
Avasimibe~19 µM~22 µM1:1.2Phase III (halted)Low potency; adrenal toxicity
Pactimibe3.08 µM2.24 µM1:0.7Phase III (halted)Nonselective; increased cardiovascular risk
F125110.039 µM0.11 µM1:2.8PreclinicalPoor solubility; limited blood-brain barrier penetration
K-6040.06 µM8.68 µM1:145PreclinicalHigh selectivity; no plasma lipid effects

Rationale for Targeting ACAT1 in Disease Pathogenesis

Atherosclerosis:ACAT1 drives foam cell formation by esterifying cholesterol internalized from modified lipoproteins. K-604 (≥1 mg/kg) suppressed fatty streak lesions by 70% in hyperlipidemic hamsters independently of plasma cholesterol modulation [1] [10]. Mechanistically, it reduced macrophage CE content by >50% and enhanced collagen deposition in plaques, promoting stability [10]. Selective ACAT1 inhibition avoids the paradoxical lesion expansion seen with complete ACAT1 knockout, which causes free cholesterol crystallization and inflammation [7] [10].

Alzheimer’s Disease (AD):ACAT1-mediated CE accumulation occurs in vulnerable brain regions of AD patients and correlates with amyloid-β (Aβ) pathology. K-604 and other inhibitors reduce neuronal CE levels, suppress Aβ generation, and enhance autophagy, positioning ACAT1 as a therapeutic checkpoint [6] [9]. In neuronal cultures, K-604 blocked CE biosynthesis without toxicity, supporting its potential for central nervous system applications [6].

Cancer and Immunomodulation:ACAT1 is overexpressed in prostate cancer and hepatocellular carcinoma (HCC). K-604 rescues exhausted HBV- and HCC-specific T cells by reducing lipid droplets and enhancing TCR signaling [8]. It synergizes with PD-1 blockade, increasing IFNγ production by CD8⁺ T cells in human liver tissues by 3.5-fold, illustrating its role as a metabolic immune checkpoint [8].

Viral Infections:In hepatitis B virus (HBV) infection, ACAT1 regulates viral particle assembly. K-604 reduces virion production by >80% in vitro while enhancing antiviral T cell responses, enabling dual antiviral and immunorestorative effects [8].

Table 3: Disease Mechanisms and K-604’s Therapeutic Actions

DiseaseACAT1-Driven PathogenesisK-604’s Documented Effects
AtherosclerosisMacrophage CE storage → foam cells; plaque instability↓ Lesion area (70%); ↑ collagen; no plasma lipid changes [1] [10]
Alzheimer’s DiseaseNeuronal CE accumulation → Aβ aggregation↓ CE synthesis; ↑ autophagy; reduced amyloidopathy [6] [9]
Cancer/ImmunotherapyTumor CE storage; T cell lipid droplet accumulation↓ Tumor growth; rescued T cell function (+PD-1 synergy) [8]
Viral Infection (HBV)HBV particle genesis; T cell exhaustion↓ Virions (80%); enhanced intrahepatic T cell IFNγ production [8]

Properties

Product Name

K-604

IUPAC Name

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide

Molecular Formula

C23H30N6OS3

Molecular Weight

502.7 g/mol

InChI

InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30)

InChI Key

VGGMTOYKEDKFLN-UHFFFAOYSA-N

Synonyms

(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide
2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide
2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide
K-604
K604 compound

Canonical SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.